ER 50891

Beschreibung

Overview of Retinoic Acid Receptors (RARs) in Biological Systems

Retinoic Acid Receptors (RARs) are a crucial family of nuclear receptors that mediate the diverse biological effects of retinoids, which are derivatives of vitamin A. cambridge.org These receptors are ligand-dependent transcription factors, meaning they regulate gene expression upon binding to their specific ligands, primarily retinoic acid (RA). aopwiki.orgbiorxiv.org RARs consist of three main subtypes: RARα, RARβ, and RARγ, each encoded by distinct genes (RARA, RARB, and RARG, respectively). aopwiki.orgbiorxiv.org

Functionally, RARs form heterodimers with Retinoid X Receptors (RXRs). aopwiki.orgbiorxiv.orgwikipedia.orgnih.gov In the absence of a ligand, these RAR/RXR heterodimers bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. biorxiv.orgwikipedia.org This binding often leads to transcriptional repression by recruiting corepressors and histone deacetylases. biorxiv.orgwikipedia.org Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivators, thereby initiating gene transcription. wikipedia.org This mechanism allows RARs to control a wide array of biological processes, including cell growth, differentiation, proliferation, and apoptosis. aopwiki.orgbiorxiv.orgwikipedia.orgfrontiersin.org

Significance of Retinoic Acid Receptor Alpha (RARα) in Cellular Regulation and Physiology

Retinoic Acid Receptor Alpha (RARα) plays a pivotal role in numerous cellular and physiological processes. As a key transcription factor, RARα modulates cell growth and differentiation in response to retinoids. oncotarget.com Its involvement extends to critical aspects of embryonic development, where it contributes to the formation of the embryonic axis, neural differentiation, cardiogenesis, and the development of organs such as the pancreas, kidneys, lungs, and extremities. wikipedia.org

Beyond development, RARα is significant in maintaining adult tissue homeostasis and regulating various biological systems. It is essential for the establishment of the immune system by inducing T-regulatory cells and controlling the differentiation of immature immune cells. wikipedia.org RARα also influences cell cycle progression. oncotarget.com Dysregulation of RARα signaling has been correlated with several pathological conditions, including acute promyelocytic leukemia (APL), a condition often linked to a somatic mutation involving the fusion of the RARA and PML genes. wikipedia.org Furthermore, RARα's expression and activity are frequently altered in various cancer types, where it can influence the behavior of cancer stem cells and modulate chemosensitivity to retinoids. frontiersin.orgoncotarget.com Its role in regulating hepatic lipid homeostasis and its potential implications in liver carcinogenesis have also been investigated. physiology.org

Identification and Initial Characterization of ER 50891 as a Selective RARα Antagonist

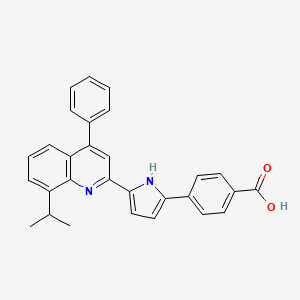

This compound was identified and initially characterized as a novel and selective antagonist for the Retinoic Acid Receptor Alpha (RARα). tocris.comrndsystems.comnih.gov This compound, chemically known as 4-[5-[8-(1-Methylethyl)-4-phenyl-2-quinolinyl]-1H-pyrrolo-2-benzoic acid, was developed as part of efforts to synthesize and evaluate quinoline (B57606) derivatives. tocris.comrndsystems.comnih.gov

Detailed research findings have demonstrated this compound's potent and selective antagonistic activity against RARα. In in vitro transactivation assays, this compound exhibited an IC50 value of 31.2 nM for RARα. tocris.comrndsystems.com Its selectivity profile is notable, with significantly lower affinities for other RAR subtypes. The relative IC50 values were reported as 432 nM for RARγ and 535 nM for RARβ, indicating a clear preference for RARα over RARγ and RARβ. tocris.comrndsystems.com

The selectivity data for this compound are summarized in the table below:

| Receptor Subtype | IC50 (nM) |

| RARα | 31.2 |

| RARγ | 432 |

| RARβ | 535 |

Initial characterization studies also investigated the compound's stability and in vivo effects. This compound was found to be stable in male mouse liver microsomes. nih.govresearchgate.net When tested in male mice, it showed characteristic, albeit modest and transient, effects on spermatogenesis. nih.govresearchgate.net These findings underscore this compound's utility as a research tool for dissecting the specific roles of RARα in various biological contexts.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O2/c1-18(2)22-9-6-10-23-24(19-7-4-3-5-8-19)17-27(31-28(22)23)26-16-15-25(30-26)20-11-13-21(14-12-20)29(32)33/h3-18,30H,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGNKLDHMQVTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026640 | |

| Record name | ER 50891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187400-85-7 | |

| Record name | ER 50891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacology of Er 50891

Receptor Binding and Selectivity Profiles

The interaction of ER 50891 with retinoic acid receptors demonstrates a pronounced selectivity for the alpha subtype.

This compound exhibits potent antagonistic activity against RARα, with an inhibitory concentration 50% (IC50) value reported as 31.2 nM. lipidmaps.orglipidmaps.orgwikipedia.org This indicates a strong binding affinity to the RARα subtype.

This compound demonstrates significant selectivity for RARα over other retinoid receptor subtypes. Comparative binding studies show relative IC50 values of 1.8 nM for RARα, 432 nM for RARγ, and 535 nM for RARβ. lipidmaps.orglipidmaps.org This translates to a selectivity of greater than 300-fold over RARγ and RARβ. wikipedia.org Another study reported antagonism IC50 values of 1.2 nM for RARα, 278 nM for RARγ, and 181 nM for RARβ, reinforcing the RARα selectivity. thermofisher.com

Table 1: Binding Affinity and Selectivity of this compound for Retinoic Acid Receptors

| Receptor Subtype | IC50 (nM) lipidmaps.orglipidmaps.org | Antagonism IC50 (nM) thermofisher.com | Selectivity over RARα |

| RARα | 31.2 | 1.2 | 1x |

| RARβ | 535 | 181 | >17x (approx. 535/31.2) |

| RARγ | 432 | 278 | >13x (approx. 432/31.2) |

For comparative context, all-trans retinoic acid (ATRA), a natural ligand for RARs, exhibits IC50 values of 9 nM for RARα, 3 nM for RARβ, and 10 nM for RARγ in radioligand binding assays, highlighting its broad agonistic activity across subtypes. scbt.com

Beyond its primary interaction with RARα, research indicates that this compound does not significantly influence the level of bone morphogenetic protein (BMP)-induced phosphorylated Smad1/5, suggesting a lack of direct interference with this particular signaling cascade. thermofisher.comidrblab.netthegoodscentscompany.com Furthermore, RARα-selective antagonists, including this compound, may exhibit greater than 50-fold selectivity for RARα over peroxisome proliferator-activated receptor gamma (PPARγ), indicating minimal interaction with this nuclear receptor. This compound has also been observed to alter the phosphorylation states of key regulatory proteins, which can impact their functional activity.

Antagonistic Mechanisms at the RARα Level

This compound exerts its pharmacological effects by antagonizing the RARα pathway, primarily by interfering with the signaling of its natural ligand, all-trans retinoic acid (ATRA).

As a potent RARα antagonist, this compound effectively counteracts the biological effects mediated by ATRA. Notably, this compound significantly attenuates the inhibitory effects of ATRA on bone morphogenetic protein 2 (BMP2)-induced osteoblastogenesis. thermofisher.comthegoodscentscompany.com Studies have shown that ATRA can reduce the total cell metabolic activity and proliferation of preosteoblasts, an effect that can be rescued by the administration of this compound. thermofisher.comidrblab.netthegoodscentscompany.com Moreover, this compound dose-dependently antagonizes ATRA's promoting effect on alkaline phosphatase (ALP) activity and its inhibitory effects on cell viability, proliferation, total protein, and osteocalcin (B1147995) (OCN) expression. thermofisher.com In breast cancer cell lines, this compound has been shown to counteract cell growth induced by both ATRA and the RARα agonist AM580. The antagonistic action of this compound is rooted in its ability to disrupt the normal binding of ATRA to RARs. Retinoic acid typically binds to RARs, forming heterodimers with retinoid X receptors (RXRs), which then bind to retinoic acid response elements (RAREs) on DNA to regulate gene expression. The binding of ATRA induces a conformational change in RAR, facilitating the recruitment of co-regulatory proteins that either activate or repress gene transcription. This compound, as an antagonist, interferes with this ligand-induced activation.

The antagonistic action of this compound at the RARα level involves the modulation of co-regulator recruitment and subsequent gene transcriptional activity. Retinoic acid receptors, when bound to RXRs, form heterodimers that interact with RAREs in the promoter regions of target genes. In the absence of a ligand, RARs can act as activators of gene expression, albeit weakly, due to their interaction with co-repressors. The binding of ATRA to RARs induces a conformational change that promotes the dissociation of co-repressors and the recruitment of co-activators, thereby initiating gene transcription. As an antagonist, this compound is expected to interfere with this critical step, preventing the recruitment of co-activators that would normally be induced by ATRA. Conversely, it may stabilize the interaction with co-repressors or promote their recruitment, leading to a repression of gene expression. Furthermore, this compound has been observed to alter the phosphorylation states of key regulatory proteins, which can impact their functional activity. It may also influence the recruitment of chromatin remodeling factors, thereby affecting transcriptional responses in various cellular contexts.

Downstream Cellular Responses to RARα Antagonism by this compound

The antagonistic action of this compound on RARα leads to a range of downstream cellular responses, primarily by counteracting the effects of all-trans retinoic acid (ATRA), a natural ligand for RARs. These responses are critical in understanding the physiological and pathological roles of RARα signaling.

Effects on Cellular Metabolic Activity and Proliferation

This compound has been shown to significantly influence cellular metabolic activity and proliferation, particularly in contexts where ATRA exerts inhibitory effects. In studies involving murine calvarial pre-osteoblasts (MC3T3-E1 cells), ATRA typically causes a substantial reduction in total cell metabolic activity, often by approximately 50% compared to control groups. nih.gov this compound effectively antagonizes this ATRA-induced inhibition, leading to an enhancement of both total cell metabolic activity and proliferation of these pre-osteoblasts. nih.govresearchgate.netnih.govresearchgate.netjensenlab.orgtandfonline.com

Furthermore, this compound alone, at concentrations such as 1 µM or 2 µM, has been observed to significantly promote the total cell metabolic activity of pre-osteoblasts. nih.gov Dose-dependent assays revealed that this compound, within a concentration range of 0.5 to 1.5 µM, dose-dependently increased total cell metabolic activity, effectively antagonizing ATRA's inhibitory effects. At concentrations between 1 µM and 3 µM, the total cell metabolic activity was elevated to levels similar to or significantly higher than control groups. nih.gov The compound also led to a significantly higher DNA content in cells compared to ATRA-alone treated groups, reaching levels comparable to control, indicating a rescue of proliferation. nih.gov

In breast cancer cell lines, such as T47D, this compound has been demonstrated to counteract the antiproliferative activity induced by retinoic acid (RA). plos.orgresearchgate.net Moreover, it can rescue cells from RA-induced growth inhibition. nih.gov Interestingly, in cells where RARα signaling was functionally disrupted, either through the use of this compound or dominant-negative RARα mutants, RA-induced growth inhibition was abrogated, and cells sometimes exhibited increased proliferation in the presence of RA. plos.orgresearchgate.net

Table 1: Effects of this compound on Cellular Metabolic Activity and Proliferation in Pre-osteoblasts

| Treatment Condition (MC3T3-E1 cells) | Effect on Total Cell Metabolic Activity | Effect on Proliferation (DNA Content) |

| ATRA (1 µM) | ~50% reduction vs. control nih.gov | Inhibited nih.gov |

| This compound (1-2 µM) alone | Significantly promoted nih.gov | Not specified alone, but increased with ATRA antagonism nih.gov |

| This compound (0.5-1.5 µM) + ATRA | Dose-dependently increased, antagonizing ATRA nih.gov | Significantly higher than ATRA alone, similar to control nih.gov |

| This compound (1-3 µM) | Elevated to similar or higher levels vs. control nih.gov | Significantly higher than ATRA alone, similar to control nih.gov |

Impact on Specific Gene Expression Relevant to RARα Signaling

This compound's antagonistic action extends to the modulation of specific gene expression profiles that are critical to RARα signaling pathways. In pre-osteoblasts, this compound was found to rescue the ATRA-inhibited expression of osteocalcin (OCN) and extracellular matrix mineralization, both key indicators of osteoblast differentiation. nih.govresearchgate.netnih.govresearchgate.netjensenlab.orgtandfonline.com Additionally, this compound suppressed the activity of alkaline phosphatase (ALP), which was synergistically enhanced by bone morphogenetic protein (BMP) and ATRA. nih.govresearchgate.netnih.govresearchgate.netjensenlab.orgtandfonline.com Notably, this compound, either alone or in combination with ATRA, did not significantly affect the level of BMP-induced phosphorylated Smad1/5, indicating a specific modulation of RARα-dependent pathways without interfering with this particular BMP signaling component. nih.govresearchgate.netnih.govresearchgate.netjensenlab.orgtandfonline.com

In the context of breast cancer cells, this compound significantly abrogates the RA-induced transcriptional upregulation of RARβ2, a gene known to be a prototypic direct target of RARα. plos.orgnih.gov This highlights its ability to interfere with RARα-mediated transcriptional activation. Furthermore, functional inhibition of endogenous RARα by this compound impacts the regulation of lipid metabolism pathways. It hampers the RA-induced upregulation of neutral sphingomyelinase (nSMase)-mediated ceramide (CER) synthesis and the RA-induced downregulation of sphingosine (B13886) kinase 1 (SK1), an enzyme crucial for sphingosine-1-phosphate (S1P) synthesis. plos.org this compound specifically inhibited the RA-induced transcriptional upregulation of nSMase and counteracted RA-induced ceramide synthesis in breast cancer cells. plos.org These findings underscore that RARα is a primary mediator of ATRA responsiveness, and this compound's action confirms this by blocking ATRA-dependent growth inhibition and its associated transcriptional effects. embopress.org

Table 2: Effects of this compound on Gene Expression and Cellular Markers

| Parameter / Gene Expression | Context | Effect of ATRA | Effect of this compound | Reference |

| Osteocalcin (OCN) expression | Pre-osteoblasts | Inhibited | Rescued/Enhanced | nih.govresearchgate.netnih.govresearchgate.netjensenlab.orgtandfonline.com |

| Extracellular matrix mineralization | Pre-osteoblasts | Inhibited | Rescued/Enhanced | nih.govresearchgate.netnih.govresearchgate.netjensenlab.orgtandfonline.com |

| Alkaline Phosphatase (ALP) activity | Pre-osteoblasts | Synergistically enhanced with BMP | Suppressed | nih.govresearchgate.netnih.govresearchgate.netjensenlab.orgtandfonline.com |

| Phosphorylated Smad1/5 | Pre-osteoblasts | No significant effect | No significant effect | nih.govresearchgate.netnih.govresearchgate.netjensenlab.orgtandfonline.com |

| RARβ2 transcription | Breast cancer cells | Upregulated | Significantly abrogated RA-induced upregulation | plos.orgnih.gov |

| Neutral Sphingomyelinase (nSMase) | Breast cancer cells | Upregulated | Inhibited RA-induced upregulation | plos.org |

| Ceramide (CER) synthesis | Breast cancer cells | Induced | Hampered RA-induced synthesis | plos.org |

| Sphingosine Kinase 1 (SK1) | Breast cancer cells | Downregulated | Hampered RA-induced downregulation | plos.org |

Role of Er 50891 in Developmental and Physiological Processes

Investigation in Spermatogenesis Regulation

Spermatogenesis, the process of male germ cell development, is critically dependent on retinoic acid (RA) signaling oup.comresearchgate.net. Retinoic acid receptor alpha (RARα) plays an indispensable role in this intricate process oup.com.

RARα's Indispensable Role in Male Germ Cell Differentiation

Retinoic acid receptor alpha (RARα), a retinoic acid-dependent transcription factor, is expressed in both somatic and germ cells of the testis researchgate.net. Its activity is crucial for spermatogenesis, as evidenced by genetic knockout studies where RARα-deficient mice exhibit male sterility oup.comnih.gov. The absence of RARα function leads to spermatogenic abnormalities that resemble those seen in vitamin A deficiency oup.com. Specifically, RARα is involved in the differentiation of undifferentiated type A spermatogonia into differentiating type A1 spermatogonia, aspects of meiosis in spermatocytes, and spermiation oup.com. Studies on germ-cell-specific RARα conditional knockout mice have shown RARα's involvement in modulating the integrity of synaptonemal complexes and meiotic progression researchgate.net. Furthermore, it supports spermatogonial proliferation and differentiation, indicating a broad spectrum of functions throughout spermatogenesis, including maintaining seminiferous epithelium organization and meiotic genome integrity researchgate.net.

Effects of ER 50891 on Spermatogenic Processes in Preclinical Models

This compound has been investigated for its effects on spermatogenesis in preclinical models, particularly male mice researchgate.net. Oral administration of this compound in male mice resulted in characteristic, albeit modest and transient, effects on spermatogenesis researchgate.net. While specific detailed findings on the precise stages or cell types affected by this compound in these preclinical models are limited in the provided search results, the compound's role as a RARα antagonist suggests it interferes with RA-dependent processes crucial for germ cell development oup.comresearchgate.net.

Reversibility of Spermatogenic Inhibition

The concept of reversible male sterility is a key consideration for potential male contraceptive agents. While genetic disruption of RARα leads to irreversible sterility, pharmacological approaches using retinoid receptor antagonists aim for reversibility nih.gov. For instance, a pan-RAR antagonist, BMS-189453, has shown reversible fertility inhibition in mice nih.gov. Although the provided information does not explicitly detail the reversibility of spermatogenic inhibition specifically by this compound, the broader context of RARα antagonism as a strategy for reversible male contraception is highlighted nih.gov. The observed effects of this compound on spermatogenesis were described as transient researchgate.net.

Modulation of Osteoblastogenesis

This compound has also been studied for its modulatory effects on osteoblastogenesis, the process of bone cell formation.

Attenuation of ATRA's Inhibitory Effects on Bone Morphogenetic Protein 2 (BMP-2)-Induced Osteoblastogenesis

Unphysiologically high accumulation of all-trans retinoic acid (ATRA), which can occur in conditions like hypervitaminosis A or certain medical treatments, can inhibit osteoblastogenesis and potentially lead to osteoporosis nih.govresearchgate.netnih.govtandfonline.comjensenlab.org. Bone Morphogenetic Protein 2 (BMP-2) is a crucial factor for inducing physiological osteoblastogenesis, but its ability to antagonize ATRA's inhibitory effects is only partial nih.govresearchgate.netnih.govtandfonline.comjensenlab.org.

Investigations have shown that this compound, as an antagonist of RARα, can significantly attenuate the inhibitory effects of ATRA on BMP-2-induced osteoblastogenesis nih.govresearchgate.netnih.govtandfonline.comjensenlab.org. In preclinical studies using preosteoblasts, this compound, unlike other tested antagonists (LE-135, MM11253, or SB-431542), significantly antagonized ATRA's inhibition and enhanced the total cell metabolic activity and proliferation of preosteoblasts nih.govresearchgate.netnih.govtandfonline.comjensenlab.org.

Data on Alkaline Phosphatase (ALP) activity, a marker of osteoblast differentiation, showed that ATRA and BMP-2 synergistically promoted ALP activity, which was significantly suppressed by this compound nih.gov. This indicates this compound's role in modulating the combined effects of ATRA and BMP-2 on early osteoblast differentiation markers.

Table 1: Effects of this compound on Preosteoblast Activity

| Treatment Condition | Effect on Total Cell Metabolic Activity & Proliferation | Effect on ALP Activity (compared to control) |

| ATRA (1 µM) | Inhibited | Synergistically enhanced with BMP-2 |

| BMP-2 (200 ng/mL) | - | Synergistically enhanced with ATRA |

| This compound alone | - | - |

| This compound + ATRA | Significantly antagonized ATRA's inhibition; enhanced | Suppressed synergistically enhanced ALP activity nih.gov |

| This compound + BMP-2 | - | - |

| This compound + ATRA + BMP-2 | - | Suppressed synergistically enhanced ALP activity nih.gov |

Note: Data derived from preclinical studies on preosteoblasts nih.govresearchgate.netnih.govtandfonline.comjensenlab.org.

Suppression of Alkaline Phosphatase (ALP) Activity in Context of ATRA and BMP-2 Co-stimulation

This compound has been observed to suppress Alkaline Phosphatase (ALP) activity, particularly when it is synergistically enhanced by the co-stimulation of Bone Morphogenetic Protein 2 (BMP-2) and all-trans retinoic acid (ATRA) researchgate.netresearchgate.netnih.gov. ATRA, a metabolite of vitamin A, is known to regulate bone metabolism; however, unphysiologically high concentrations of ATRA can inhibit osteogenic differentiation of progenitor cells and potentially induce osteoporosis researchgate.net.

In experimental settings, this compound, functioning as a selective RARα antagonist, has demonstrated the ability to significantly counteract the inhibitory effects of ATRA on osteoblastogenesis researchgate.netresearchgate.netnih.gov. This antagonism leads to an enhancement of the total cell metabolic activity and proliferation of preosteoblasts researchgate.netresearchgate.net. Furthermore, this compound can rescue the expression of osteocalcin (B1147995) (OCN) and mineralization that are otherwise inhibited by ATRA, irrespective of BMP induction researchgate.netresearchgate.net. The inhibitory effect of ATRA on BMP-2-induced osteoblastogenesis has been shown to be dependent on RARα signaling, highlighting the importance of this compound's antagonistic action nih.gov.

Independent Action on Smad Signaling Pathways (e.g., Phosphorylated Smad1/5)

Despite its influence on osteoblastogenesis in the presence of ATRA and BMP-2, this compound, as well as ATRA alone or in combination, does not significantly affect the level of BMP-induced phosphorylated Smad1/5 researchgate.netresearchgate.netnih.gov. This finding suggests that phosphorylated Smad1/5 is not a direct target of either ATRA or this compound within the context of BMP-induced signaling nih.gov.

Bone Morphogenetic Proteins (BMPs) exert their effects by binding to a receptor complex on the cell membrane, which subsequently leads to a significant increase in the level of phosphorylated Smad1/5 (p-Smad1/5) nih.gov. Following phosphorylation, p-Smad1/5 forms a complex with Smad4, translocates into the nucleus, and binds to DNA promoters to induce the expression of osteogenic genes, thereby promoting osteoblastogenesis nih.gov. Specifically, BMP-2 initiates canonical BMP signaling by binding to BMPR1A and BMPR2, which triggers BMPR2 phosphorylation and the activation of SMAD1/5/8 for gene transcription regulation medchemexpress.comnih.gov.

Implications in Neural Territory Patterning

This compound has been implicated in the intricate processes governing neural territory patterning. Research has cited this compound in studies focused on "Controlling neural territory patterning from pluripotency using a systems developmental biology approach" rndsystems.comtocris.com. This suggests that this compound, through its role as an RARα antagonist, contributes to the complex mechanisms that dictate the formation and organization of neural tissues during developmental stages. Retinoic acid is recognized as a crucial morphogen involved in regulating various biological events, including developmental processes nih.gov.

Er 50891 in Disease Models and Potential Therapeutic Strategies

Oncology Research

ER 50891 plays a significant role in oncology research by modulating cellular processes and influencing retinoid responsiveness in different cancer types.

Modulation of Osteosarcoma Cell Proliferation and Tumor Growth via mTOR Signaling Pathway

Research indicates that nuclear receptor modulators, including those affecting RARα, can inhibit osteosarcoma cell proliferation and tumor growth by regulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway nih.gov. The mTOR signaling pathway is frequently upregulated in osteosarcoma and is known to be a crucial regulator of cell growth, invasion, and metastasis.

Specifically, ER-50891 has been shown to significantly attenuate the inhibitory effects of all-trans retinoic acid (ATRA) on bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis. In studies evaluating osteoblastogenesis, ER-50891, unlike other retinoid receptor antagonists such as LE-135 or MM11253, effectively counteracted ATRA's inhibition and enhanced the total cell metabolic activity and proliferation of preosteoblasts. It also rescued ATRA-inhibited osteocalcin (B1147995) (OCN) expression and mineralization, both with and without BMP-2 induction. Furthermore, ER-50891 suppressed alkaline phosphatase (ALP) activity that was synergistically enhanced by BMP-2 and ATRA. These findings suggest that RARα-mediated signaling, which ER-50891 antagonizes, acts as a negative regulator for cell proliferation and metabolic activity in preosteoblasts, and its antagonism can reverse ATRA's suppressive effects on these parameters.

Contextual Role in Breast Cancer Cell Line Studies and Retinoid Resistance

This compound, as a selective RARα antagonist, has been instrumental in studying retinoid responsiveness and resistance in breast cancer cell lines nih.gov. All-trans retinoic acid (ATRA) is known for its anti-proliferative and cyto-differentiating activities in cancer cells, with its effects mediated through retinoic acid receptors (RARs).

Studies have demonstrated that RARα is a principal mediator of ATRA's anti-proliferative responses in retinoid-sensitive breast cancer cells. When functional RARα is inhibited, either genetically or pharmacologically with selective antagonists like this compound, the ATRA-mediated growth-inhibitory effects can be abrogated, and in some contexts, a growth-promoting aspect of retinoic acid may be unmasked. For instance, treatment with this compound counteracted the growth of T47D breast cancer cells induced by ATRA or the RARα agonist AM580, particularly when RARα transcriptional activity was impaired. This highlights this compound's utility in dissecting the complex interplay between RARα signaling and breast cancer cell growth, especially in understanding mechanisms of retinoid resistance.

Potential in Cancer Chemoprevention and Therapy

Retinoids, including various RAR agonists, have long been investigated for their anti-cancer properties and potential in chemoprevention, as RARs transduce signals vital for embryogenesis, differentiation, and growth arrest chem960.com. This compound, as a selective RARα antagonist, contributes to understanding the mechanisms that could be exploited for cancer therapy.

One area of investigation involves its impact on regulatory T cells (Tregs). The use of selective RARα antagonists like this compound has been shown to decrease Treg differentiation and modify the expression of homing receptors on these cells. This immunomodulatory effect suggests a potential role in cancer therapy by influencing the immune response against tumors. While retinoid agonists have been widely suggested for anti-cancer effects, understanding the role of RARα antagonism through compounds like this compound can lead to novel therapeutic strategies, potentially overcoming limitations or side effects associated with pan-RAR agonists.

Immunomodulatory Applications

This compound's role in immunomodulation is primarily linked to its ability to antagonize RARα, thereby influencing lymphocyte activity and immune responses.

Reversal of ATRA-Mediated Anti-Proliferative Effects on Alloantigen-Stimulated Lymphocytes

ER-50891 has demonstrated a significant role in reversing the anti-proliferative effects of all-trans retinoic acid (ATRA) on alloantigen-stimulated lymphocytes. In experimental settings, ATRA inhibits the proliferation of donor spleen cells in a concentration-dependent manner. Crucially, this inhibition was completely reversed by the presence of an excessive amount of ER-50891, a selective RARα antagonist. This finding underscores the pivotal role of the RARα receptor in mediating the anti-proliferative effects of retinoids on alloantigen-stimulated murine lymphocytes.

Role in Graft-Versus-Host Disease (GVHD) Models and Cytotoxic T Lymphocyte (CTL) Induction

Graft-versus-host disease (GVHD) is a severe complication following allogeneic hematopoietic stem cell transplantation, where donor immune cells, particularly T lymphocytes, recognize and attack the recipient's tissues. The RARα receptor plays a crucial role in the suppression of alloantigen-induced proliferation of donor lymphocytes by retinoids within the context of acute GVHD (aGVHD) models.

Research involving ER-38925, a selective RARα agonist, demonstrated its potent immunosuppressive effects in mouse models of human GVHD, including prolonging the lifespan of recipient mice and profoundly preventing the development of anti-allogeneic cytotoxic T lymphocyte (CTL) responses. The mechanism behind these effects was shown to be mediated through RARα, as the inhibitory effect of ATRA on alloantigen-stimulated donor T lymphocytes was completely reversed by ER-50891. This indicates that ER-50891, by antagonizing RARα, interferes with the retinoid-mediated suppression of alloantigen-induced lymphocyte proliferation and may also play a role in the inhibition of CTL induction, which is critical in GVHD pathogenesis.

Structure Activity Relationship Sar and Analogue Development

Influence of Core Chemical Scaffold Modifications on Biological Activity

The pyrrole (B145914) moiety within the ER 50891 structure is also crucial for its activity. Studies have shown that substituting the pyrrole group with other functionalities, such as triazole, amides, or a double bond, rendered the resulting compounds inactive researchgate.netnih.gov. This highlights the importance of the pyrrole ring for maintaining the compound's antagonistic properties.

Impact of Structural Changes on RAR Subtype Selectivity and Potency

This compound is characterized by its high selectivity for the RARα subtype. It acts as a potent RARα antagonist with an IC50 value of 31.2 nM tocris.comrndsystems.comprobechem.combocsci.com. This selectivity is significant, as it displays over 300-fold greater affinity for RARα compared to RARγ and RARβ probechem.com. More specifically, its relative IC50 values are reported as 1.8 nM for RARα, 432 nM for RARγ, and 535 nM for RARβ tocris.comrndsystems.com.

The precise structural features that confer this high selectivity are a key focus in analogue development. The aforementioned modifications, such as the C4 tolyl group on the quinoline (B57606), demonstrate how subtle changes can fine-tune subtype selectivity researchgate.netnih.gov. The maintenance of the pyrrole moiety is also critical for preserving the compound's potency and selective antagonistic action researchgate.netnih.gov.

Table 1: RAR Subtype Selectivity and Potency of this compound

| RAR Subtype | IC50 (nM) | Selectivity (Fold) |

| RARα | 1.8 tocris.comrndsystems.com | - |

| RARγ | 432 tocris.comrndsystems.com | >300 probechem.com |

| RARβ | 535 tocris.comrndsystems.com | >300 probechem.com |

Comparative Analysis with Other RARα Antagonists (e.g., YCT529, AGN 196996) and Pan-RAR Antagonists

This compound stands among a class of compounds developed to selectively target RARα. A comparative analysis with other established RARα antagonists and pan-RAR antagonists reveals distinct pharmacological profiles.

This compound: As detailed, it is a selective RARα antagonist with an IC50 of 31.2 nM for RARα and significantly lower affinity for RARβ and RARγ tocris.comrndsystems.comprobechem.combocsci.com. It has been shown to significantly attenuate the inhibitory effects of all-trans retinoic acid (ATRA) on bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis, a property not observed with RARβ or RARγ antagonists like LE-135 or MM11253 researchgate.netbocsci.comnih.govresearchgate.netnih.gov.

YCT529: This compound is another selective RARα antagonist currently under investigation as a non-hormonal male contraceptive wikipedia.orgguidetopharmacology.orgnih.gov. YCT529 functions by inhibiting RARα, thereby disrupting spermatogenesis wikipedia.orgguidetopharmacology.orgnih.gov. Preclinical studies have demonstrated its high efficacy in preventing pregnancy in male mice (99%) with fully reversible effects wikipedia.org.

AGN 196996: This is a potent and selective RARα antagonist with a reported Ki value of 2 nM medchemexpress.comglpbio.commedchemexpress.com. It exhibits minimal binding affinity for RARβ (Ki=1087 nM) and RARγ (Ki=8523 nM) medchemexpress.comglpbio.commedchemexpress.com. AGN 196996 is known to block the gene transcriptional activity induced by ATRA and other RAR agonists medchemexpress.com.

Pan-RAR Antagonists: In contrast to selective antagonists, pan-RAR antagonists, such as AGN 193109, bind to all three RAR subtypes with high affinity. AGN 193109 has reported Kd values of 2 nM for RARα, 2 nM for RARβ, and 3 nM for RARγ glpbio.comrndsystems.comtargetmol.com. These compounds offer a broader inhibition of retinoid signaling pathways.

Table 2: Comparative Potency and Selectivity of RAR Antagonists

| Compound | Target | IC50/Ki (nM) RARα | IC50/Ki (nM) RARβ | IC50/Ki (nM) RARγ | Selectivity |

| This compound | RARα | 1.8 (IC50) tocris.comrndsystems.com | 535 (IC50) tocris.comrndsystems.com | 432 (IC50) tocris.comrndsystems.com | Selective |

| YCT529 | RARα | - | - | - | Selective |

| AGN 196996 | RARα | 2 (Ki) medchemexpress.comglpbio.commedchemexpress.com | 1087 (Ki) medchemexpress.comglpbio.commedchemexpress.com | 8523 (Ki) medchemexpress.comglpbio.commedchemexpress.com | Selective |

| AGN 193109 | Pan-RAR | 2 (Kd) glpbio.comrndsystems.comtargetmol.com | 2 (Kd) glpbio.comrndsystems.comtargetmol.com | 3 (Kd) glpbio.comrndsystems.comtargetmol.com | Pan-RAR |

Design Principles for Optimized RARα Antagonists for Specific Therapeutic Indications

The design of optimized RARα antagonists like this compound for specific therapeutic indications is guided by several key principles:

High RARα Selectivity: A primary objective is to achieve maximal selectivity for RARα to minimize off-target effects on RARβ and RARγ, which are involved in diverse physiological processes tocris.comrndsystems.comresearchgate.netprobechem.com. This selectivity is crucial for developing compounds with a favorable therapeutic window.

Modulation of Core Scaffold: As demonstrated by this compound, the quinoline and pyrrole moieties within the core scaffold are critical for maintaining activity and selectivity researchgate.netnih.gov. Future designs would likely explore subtle modifications to these regions to enhance desired pharmacological properties without compromising the core antagonistic mechanism.

Therapeutic Efficacy in Specific Pathways: The design principles are tailored to the intended therapeutic application. For instance, in male contraception, the goal is to disrupt spermatogenesis specifically through RARα inhibition without affecting other retinoid-dependent processes wikipedia.org. In osteoblastogenesis, the aim is to counteract ATRA's inhibitory effects to promote bone formation researchgate.netbocsci.comnih.govresearchgate.netnih.govtargetmol.commedchemexpress.com.

Pharmacokinetic and Pharmacodynamic Optimization: Beyond receptor affinity and selectivity, design principles also consider factors such as metabolic stability and bioavailability. ER-50891 has been shown to be stable in male mouse liver microsomes, which is an important characteristic for an orally administered therapeutic agent researchgate.netnih.gov.

The ongoing research into RARα antagonists like this compound underscores their potential in addressing various health challenges, including male contraception and bone-related disorders, by precisely modulating retinoid signaling pathways researchgate.netnih.govbocsci.comnih.govresearchgate.netnih.govwikipedia.orgguidetopharmacology.orgnih.govtargetmol.commedchemexpress.comnih.govgoogle.comoup.com.

Preclinical Evaluation Methodologies and Models

In Vitro Assays for Receptor Binding and Functional Activity

In vitro assays are crucial for characterizing the direct interactions of ER 50891 with its target receptors and assessing its functional impact at the cellular level.

Transactivation assays employing reporter gene systems are a primary method for evaluating the potency and selectivity of this compound at different retinoic acid receptor subtypes researchgate.netnih.gov. These assays measure the ability of a test compound to influence the transcription of a reporter gene, which is typically linked to an estrogen-responsive promoter or a GAL4 upstream activation sequence mst.dknih.govindigobiosciences.comsemanticscholar.org. When an active compound binds to its receptor, it modulates gene transcription, leading to the expression of the reporter gene (e.g., luciferase or beta-lactamase), whose activity can then be quantified mst.dknih.govsemanticscholar.org.

This compound has been characterized as a selective RARα antagonist with an IC50 of 31.2 nM rndsystems.comprobechem.com. Its selectivity profile shows relative IC50 values of 1.8 nM for RARα, 432 nM for RARγ, and 535 nM for RARβ, indicating a significantly higher affinity and antagonistic activity towards RARα compared to the other subtypes rndsystems.com. This selective antagonism was demonstrated in studies where this compound reversed the inhibition of all-trans retinoic acid (ATRA) on alloantigen-induced proliferation of murine lymphocytes, highlighting its role in RARα-mediated signaling ddtjournal.com.

Table 1: this compound Receptor Binding and Antagonism (IC50 Values)

| Receptor Subtype | Binding Affinity (IC50) | Antagonism (IC50) | Selectivity (vs. RARα) |

| RARα | 1.8 nM rndsystems.com | 31.2 nM rndsystems.comprobechem.com | 1x |

| RARγ | - | 432 nM rndsystems.comprobechem.com | >300x |

| RARβ | - | 535 nM rndsystems.comprobechem.com | >300x |

Cell-based assays are employed to assess the impact of this compound on cellular proliferation and metabolic activity, particularly in osteoblast precursor cells. In studies involving murine calvarial pre-osteoblasts (MC3T3-E1 cells), it was observed that all-trans retinoic acid (ATRA) inhibited total cell metabolic activity and proliferation bocsci.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netdovepress.com. This compound significantly antagonized this inhibitory effect of ATRA, leading to an enhancement of total cell metabolic activity and proliferation of these pre-osteoblasts bocsci.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netdovepress.com. Furthermore, the RARα antagonist alone significantly promoted the total cell metabolic activity and proliferation of pre-osteoblasts, suggesting that endogenous RARα-mediated signaling acts as a negative regulator for these cellular processes nih.gov.

Table 2: Effect of this compound on Preosteoblast Activity in the Presence of ATRA

| Treatment Group | Total Cell Metabolic Activity | Cell Proliferation |

| Control | Baseline | Baseline |

| ATRA (1 µM) | ~50% reduction vs. Control nih.gov | Inhibited nih.gov |

| This compound alone (1 µM or 2 µM) | Significantly promoted nih.gov | Significantly promoted nih.gov |

| ATRA + this compound | Antagonized ATRA inhibition, restored/promoted to higher level than control nih.gov | Antagonized ATRA inhibition, restored/promoted to higher level than control nih.gov |

Biochemical and gene expression analyses are critical for understanding the molecular mechanisms by which this compound influences cellular differentiation and function, especially in bone metabolism. Key markers assessed include Alkaline Phosphatase (ALP) activity and Osteocalcin (B1147995) (OCN) expression, both indicative of osteogenic differentiation researchgate.netresearchgate.netunesp.br.

In pre-osteoblast studies, this compound demonstrated the ability to rescue ATRA-inhibited OCN expression and mineralization, both in the presence and absence of bone morphogenetic protein (BMP) induction bocsci.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netjensenlab.org. Additionally, this compound suppressed ALP activity that was synergistically enhanced by BMP and ATRA bocsci.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netjensenlab.org. Notably, neither ATRA, this compound, nor their combination significantly affected the level of BMP-induced phosphorylated Smad1/5, indicating that the observed effects were not mediated through this specific signaling pathway bocsci.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netjensenlab.org.

Table 3: Effect of this compound on Osteogenic Markers

In Vivo Animal Models

In vivo animal models are utilized to assess the systemic effects of this compound on complex physiological processes like spermatogenesis and bone metabolism.

Murine models are frequently employed in male fertility research due to their similarities to human spermatogenesis processes biorxiv.org. This compound has been tested in male mice to evaluate its effects on spermatogenesis researchgate.netnih.gov. Studies indicated that while this compound was potent in vitro as an RARα-selective antagonist, it exhibited poor in vivo activity in mice when administered orally researchgate.netoup.com. Characteristic, albeit modest and transient, effects on spermatogenesis were observed researchgate.netnih.gov. Morphological analysis of testes from treated animals revealed normal testicular weights, spermatid alignment, and sperm release, suggesting limited efficacy in disrupting spermatogenesis under the tested conditions researchgate.netoup.com.

In vivo studies also investigate the role of this compound in osteoblastogenesis and bone metabolism. The preclinical findings from in vitro assays, demonstrating this compound's ability to attenuate ATRA's inhibitory effects on bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis, suggest its potential relevance in bone health bocsci.comresearchgate.netnih.govnih.govresearchgate.netjensenlab.org. These studies involve assessing parameters such as ALP activity, OCN expression, and extracellular matrix mineralization as indicators of bone formation and metabolic processes bocsci.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.net. The antagonistic effect of this compound on RARα signaling pathways, which are implicated in bone regulation, forms the basis for its evaluation in models of bone metabolism bocsci.comresearchgate.netnih.govnih.govresearchgate.netjensenlab.org.

Models for Immunological Responses (e.g., GVHD)

Graft-versus-host disease (GVHD) represents a severe and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT). This complex immunological disorder arises when donor-derived T lymphocytes recognize and attack host tissues, leading to widespread inflammation and organ damage nih.govCurrent time information in लद्दाख डिवीजन, IN.. Preclinical mouse models are indispensable for unraveling the intricate pathophysiology of GVHD and for the rigorous evaluation of novel therapeutic agents aimed at preventing or treating this condition nih.govgoogle.com. These models can recapitulate both acute and chronic forms of GVHD, allowing for detailed investigation of immune cell activation, cytokine dysregulation, and target organ pathology nih.govgoogle.com.

This compound, characterized as a selective antagonist of the retinoic acid receptor alpha (RAR-α), has proven to be a valuable tool in deciphering the role of retinoid signaling within the immune system, particularly in the context of GVHD. Retinoic acid receptors (RARs), including RAR-α, RAR-β, and RAR-γ, are nuclear receptors that, upon binding to their specific ligands, regulate gene expression and consequently influence various cellular processes, including the proliferation, differentiation, and function of immune cells. Among these, RAR-α is recognized as a key mediator of the immunomodulatory effects exerted by retinoids.

Detailed Research Findings

Studies employing this compound have shed light on the critical involvement of RAR-α in modulating alloantigen-stimulated lymphocyte proliferation, a fundamental process in the initiation and progression of GVHD. Research has demonstrated that all-trans retinoic acid (ATRA), a pan-RAR agonist, effectively inhibits the in vitro proliferation of murine spleen cells stimulated by alloantigens in a concentration-dependent manner. Significantly, the immunosuppressive effect of ATRA on lymphocyte proliferation was completely reversed when an excessive amount of this compound, an RAR-α selective antagonist, was introduced. This finding underscores the pivotal role of RAR-α in mediating the anti-proliferative actions of retinoids on alloreactive lymphocytes and suggests its involvement in the retinoid-induced inhibition of cytotoxic T lymphocyte (CTL) induction.

Beyond in vitro observations, further investigations in in vivo GVHD models have revealed that the inhibition of retinoic acid signaling, a mechanism directly targeted by RAR-α antagonists like this compound, can ameliorate GVHD by profoundly influencing T-cell differentiation and their migration to target organs. Specifically, donor T cells genetically modified to express a dominant-negative RAR-α (dnRARα), thereby mimicking the functional effects of an RAR-α antagonist, exhibited significantly reduced GVHD-associated lethality. These dnRARα transgenic T cells showed a marked reduction in Th1 differentiation and a diminished expression of critical homing receptors such as α4β7 and CCR9. This impairment in homing receptor expression led to decreased migration of these T cells to GVHD target organs, resulting in reduced GVHD pathology and improved intestinal permeability. Furthermore, the inhibition of RAR signaling was found to augment the generation and expansion of donor-induced regulatory T cells (Tregs) in vivo, while importantly preserving the beneficial graft-versus-leukemia (GVL) effects. This suggests a promising therapeutic strategy where RAR-α antagonism could selectively mitigate harmful alloreactive responses without compromising anti-tumor immunity.

This compound has also been utilized in studies investigating the differentiation of T helper 9 (Th9) cells, another subset of T lymphocytes with diverse roles in immune responses. In this context, this compound served as an RAR-α antagonist to explore the influence of RAR-α in the metabolic pathways that govern Th9 cell differentiation and the production of interleukin-9 (IL-9).

Summary of Immunological Effects Mediated via RAR-α Antagonism (e.g., by this compound)

| Parameter / Effect | Effect of ATRA (RAR Agonist) | Effect of this compound (RAR-α Antagonist) / RAR-α Antagonism | Reference |

| Lymphocyte Proliferation (Alloantigen-stimulated) | Inhibited (concentration-dependent) | Reverses ATRA's inhibition (complete reversal) | |

| Cytotoxic T Lymphocyte (CTL) Induction | Inhibited | May reverse ATRA's inhibition | |

| Th1 Differentiation | Promoted (indirectly, via RAR signaling) | Reduced (observed with dominant-negative RAR-α) | |

| T-cell Intestinal Migration | Promoted (via α4β7 and CCR9 expression) | Impaired (reduced α4β7 and CCR9 expression with dominant-negative RAR-α) | |

| GVHD Pathology | Exacerbated (accelerated lethality) | Reduced (diminished lethality with dominant-negative RAR-α) | |

| Intestinal Permeability | Not directly stated, but likely worsened with GVHD | Reduced (observed with dominant-negative RAR-α) | |

| Regulatory T cell (Treg) Generation/Expansion | Not directly stated, but likely suppressed | Augmented (observed with dominant-negative RAR-α) |

The preclinical evaluation of this compound and other RAR-α modulators in various in vitro and in vivo models of GVHD and related immunological conditions highlights the intricate involvement of retinoid signaling in maintaining immune homeostasis and contributing to disease pathology. These models provide crucial insights into the mechanisms by which RAR-α antagonism can selectively modulate detrimental immune responses while potentially preserving beneficial anti-leukemia effects.

Toxicological Considerations in Preclinical Development

Assessment of Off-Target Effects Related to Retinoid System Modulation

A primary consideration in the toxicological assessment of ER-50891 is its potential for off-target effects, both within and outside the retinoid signaling system. The development of receptor-selective agents aims to minimize the deleterious effects associated with non-selective retinoids, such as teratogenicity and retinoic acid syndrome. tocris.com

In vitro transactivation assays have been conducted to determine the potency and selectivity of ER-50891 for the three retinoic acid receptor (RAR) subtypes: RARα, RARβ, and RARγ. nih.gov These studies are crucial for identifying potential off-target interactions within the RAR family. The results demonstrate a high degree of selectivity for RARα. rndsystems.com

| Receptor | Relative IC50 (nM) |

|---|---|

| RARα | 1.8 |

| RARγ | 432 |

| RARβ | 535 |

This table presents the relative half-maximal inhibitory concentrations (IC50) of ER-50891 for the three retinoic acid receptor subtypes, indicating its selectivity for RARα. rndsystems.com

While these findings confirm on-target selectivity among the RAR isotypes, a complete preclinical safety assessment would also involve screening against a broader panel of nuclear receptors and other potential off-target proteins to fully characterize the specificity of ER-50891. ufl.edu The non-selective action of some RAR modulators has been associated with cellular toxicities, underscoring the importance of thorough selectivity profiling. ufl.edu

Specific Organ System Evaluations in Animal Models

Preclinical evaluation in animal models is essential to identify potential target organs for toxicity. For ER-50891, the primary focus of in vivo studies has been on the male reproductive system, specifically spermatogenesis, which is a known retinoid-dependent process. nih.govnih.gov

In a study utilizing male mice, the effects of ER-50891 on spermatogenesis were investigated. The compound was found to be stable in male mouse liver microsomes. nih.gov Histological examination of the testes revealed characteristic, albeit modest and transient, effects on spermatogenesis. nih.gov This aligns with the known essential role of RARα in spermatogenesis. nih.gov It is noteworthy that for other RARα-selective antagonists, a lack of in vivo activity has been attributed to poor oral bioavailability, a factor that requires careful consideration in toxicological assessments. nih.gov

Evaluation of Developmental and Reproductive Toxicity

The evaluation of developmental and reproductive toxicity (DART) is of paramount importance for any compound that modulates the retinoid system, as retinoids are known potent teratogens. tocris.com High doses of vitamin A and its metabolites can lead to a wide range of birth defects.

Standard preclinical DART studies are designed to assess the effects of a compound on all stages of the life cycle, including the reproductive capacity of adults, and the conception, embryofetal development, and postnatal development of offspring. birthdefectsresearch.org These evaluations typically include embryo-fetal development studies in at least two species (one rodent and one non-rodent) to identify any potential for structural abnormalities, growth alterations, or death of the developing organism. birthdefectsresearch.orgfda.gov

To date, there are no publicly available developmental and reproductive toxicity studies for ER-50891. The teratogenic potential of this compound, therefore, remains uncharacterized. Given the established role of RARα in development and the known teratogenicity of other retinoid pathway modulators, a thorough evaluation of the effects of ER-50891 on female fertility and embryo-fetal development would be a critical component of a complete preclinical safety assessment. fda.gov

Future Directions and Research Perspectives

Elucidating Unexplored Mechanistic Pathways

The current understanding of ER 50891's mechanism primarily revolves around its ability to competitively inhibit the binding of agonists like all-trans retinoic acid (ATRA) to RARα, thereby preventing the recruitment of coactivators and subsequent gene transcription. patsnap.com However, the downstream consequences and alternative pathways influenced by this antagonism are not fully mapped.

A key area for future investigation lies in its interaction with other signaling cascades. Research in preosteoblastic cells has shown that while this compound can rescue bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis from the inhibitory effects of ATRA, this action does not appear to involve the canonical BMP signaling pathway. nih.govnih.gov Specifically, neither ATRA nor this compound significantly affects the level of BMP-induced phosphorylated Smad1/5. nih.govnih.govresearchgate.net This suggests that the crosstalk between ATRA and BMP-2 signaling occurs at a translational level or involves other downstream effectors, a hypothesis that warrants further investigation. nih.gov Future studies should aim to identify the specific transcriptional targets and protein interactions that are modulated by this compound in this context.

Moreover, the broader interplay between RARα and other nuclear receptors, such as the estrogen receptor α (ERα), presents another unexplored frontier. nih.gov RARs and ERα have been found to have highly co-incident binding sites throughout the genome and can antagonistically regulate gene expression. nih.gov Elucidating how RARα antagonists like this compound modulate this intricate balance could reveal novel therapeutic strategies for hormone-dependent cancers.

| Research Finding | Implication for Future Research |

| This compound antagonizes ATRA's inhibition of osteoblast markers like osteocalcin (B1147995) (OCN) and mineralization. medchemexpress.com | Investigation into the specific gene regulatory networks governed by this compound in bone formation. |

| This compound does not alter the phosphorylation of Smad1/5 in the BMP-2 pathway. nih.gov | Focus on non-canonical or translational-level crosstalk between RARα and BMP signaling pathways. |

| RARα and ERα binding sites often overlap, leading to antagonistic gene regulation. nih.gov | Exploring the role of this compound in modulating ERα signaling in tissues where both receptors are co-expressed. |

Potential for Combination Therapies in Disease Management

The targeted nature of this compound makes it a prime candidate for combination therapies, where it could sensitize cells to other treatments or mitigate unwanted side effects. The compound has already demonstrated potential in combination with BMP-2 to counteract the inhibitory effects of high ATRA concentrations on bone formation, a scenario relevant to conditions like hypervitaminosis A. merckmillipore.comresearchgate.net

This concept can be extended to oncology. Abnormal RARα signaling is implicated in several cancers, including acute promyelocytic leukemia (APL) and potentially breast and lung cancers. patsnap.com RAR antagonists are being explored for their potential to be used with cytotoxic chemotherapy. researchgate.net Future research could investigate whether this compound can enhance the efficacy of conventional chemotherapeutic agents or targeted therapies in non-APL malignancies where RARα signaling is dysregulated. aacrjournals.org For instance, combining an RARα antagonist with an ERα antagonist in breast cancer models could offer a synergistic approach based on their known antagonistic signaling crosstalk. nih.gov

Development of Next-Generation RARα Antagonists with Enhanced Profiles

While this compound is a valuable research tool, its therapeutic development has been hampered by certain limitations, including modest and transient effects observed in some in vivo studies. researchgate.netnih.gov This has spurred the development of next-generation RARα antagonists with improved pharmacological properties. The quest for a non-hormonal male contraceptive has been a significant driver of this research. oup.comnih.gov

The development strategy for these new compounds has focused on enhancing oral bioavailability and improving selectivity for RARα over RARβ and RARγ. nih.gov This is achieved by designing molecules that specifically interact with unique amino acid residues in the ligand-binding pocket of RARα, such as serine 232. nih.gov A notable success in this area is the compound YCT-529, which evolved from research on earlier antagonists and demonstrates high potency, selectivity, and excellent oral bioavailability, leading to its progression into clinical trials. nih.gov

Future efforts will likely concentrate on:

Fine-tuning selectivity: Further refining the chemical structures to minimize any off-target effects on RARβ and RARγ, which could reduce potential side effects.

Improving pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to ensure sustained and effective target engagement.

Exploring new chemical scaffolds: Moving beyond the quinoline (B57606) derivatives to discover novel molecular frameworks that may offer different advantages in terms of potency or physical properties. nih.gov

| Compound | Target | Key Characteristic/Finding |

| This compound | RARα Antagonist | Selective for RARα; showed modest and transient effects on spermatogenesis in mice. researchgate.net |

| BMS-189532 | RARα Antagonist | Minimal or no inhibition of spermatogenesis, likely due to poor bioavailability. nih.gov |

| YCT-529 | RARα Antagonist | Designed for high oral activity and selectivity; effective in inhibiting spermatogenesis and advanced to clinical trials. nih.gov |

Translational Research Prospects and Clinical Relevance

The most promising translational application for RARα antagonists is currently in the field of male contraception. nih.gov Genetic studies have unequivocally shown that RARα is essential for spermatogenesis, and its disruption leads to male sterility without other major physiological effects. nih.gov Pharmacological targeting with a reversible antagonist like YCT-529 represents a paradigm shift from hormonal approaches. nih.gov The progression of this compound to human clinical trials underscores the significant clinical relevance of this research avenue. nih.gov

Beyond contraception, the ability of this compound to counteract ATRA-induced inhibition of osteoblastogenesis suggests a potential therapeutic role in specific bone disorders. medchemexpress.com Conditions involving elevated retinoic acid levels, such as those caused by certain leukemia treatments or hypervitaminosis A, can lead to osteoporosis. merckmillipore.com An RARα-specific antagonist could potentially be used as a targeted therapy to protect bone health in these patient populations. Further preclinical and clinical studies are needed to validate this prospect.

Addressing Gaps in Current Understanding of RARα Antagonism

Despite significant progress, several gaps remain in the understanding of RARα antagonism. Future research should prioritize:

Defining the complete RARα "antagonist-ome": A comprehensive genomic and proteomic analysis is needed to understand the full spectrum of genes and proteins regulated by RARα antagonists in different cell types. This would move beyond single-pathway analyses and provide a holistic view of their cellular impact.

Mechanisms of intrinsic and acquired resistance: As with any targeted therapy, the potential for resistance to RARα antagonists in a therapeutic setting (e.g., cancer) is a critical concern. Investigating potential mechanisms, such as receptor mutations or activation of bypass signaling pathways, is essential for long-term clinical success.

Receptor-isotype-specific functions: While selectivity is a key goal, the precise, distinct functions of RARα, RARβ, and RARγ in many adult tissues are still not fully understood. nih.gov A deeper understanding of the roles of RARβ and RARγ will help predict and mitigate any potential on-target side effects of antagonists that are not perfectly selective.

Role of dominant-negative activity: Some mutated forms of RARα can exhibit dominant-negative activity, which is associated with developmental defects and tumor formation. researchgate.net Understanding how therapeutic antagonists differ from these dominant-negative variants in their interaction with the cellular machinery is crucial for ensuring safety and efficacy.

Q & A

Q. What is the primary mechanism of action of ER 50891 in modulating retinoic acid signaling pathways?

this compound functions as a selective antagonist of the retinoic acid receptor alpha (RARα), competitively inhibiting all-trans retinoic acid (ATRA)-mediated signaling. This antagonism disrupts downstream transcriptional activation, particularly in pathways regulating osteogenesis and apoptosis. For example, this compound at 1.5–3 μM significantly reversed ATRA-induced suppression of osteocalcin (OCN) release and cell proliferation in pre-osteoblast cultures .

Q. How should researchers design experiments to assess this compound’s efficacy in reversing ATRA-mediated effects?

Key steps include:

- Cell culture optimization : Use starvation periods (e.g., 24-hour serum deprivation) to synchronize cells before treatment.

- Dosage selection : Test a range (e.g., 0.25–3 μM) to establish dose-dependent responses (e.g., ALP activity suppression at ≥1.5 μM) .

- Assays : Combine metabolic activity (MTT assay), DNA content (Hoechst staining), and functional markers (ALP activity, OCN ELISA) to capture multifaceted effects .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

- ANOVA with post-hoc tests : For comparing multiple concentrations (e.g., 0.25–3 μM) across outcomes like ALP activity.

- Independent t-tests : For pairwise comparisons (e.g., ATRA vs. ATRA + this compound).

- GraphPad Prism : Widely used for generating dose-response curves and calculating IC50 values .

Advanced Research Questions

Q. How does this compound reconcile contradictory effects on osteogenic markers (e.g., suppressing ALP activity while enhancing osteocalcin release)?

This paradox arises from RARα’s dual regulatory roles:

- ALP activity : ATRA promotes early osteogenic differentiation (via ALP), which this compound antagonizes.

- Late-stage markers : this compound rescues ATRA’s suppression of OCN and mineralization by redirecting signaling toward matrix maturation.

Methodological Insight: Use time-course experiments (e.g., 4-day vs. 19-day endpoints) to dissect stage-specific effects .

Q. What experimental controls are critical when studying this compound in chromatin remodeling studies?

- Solvent controls : DMSO at equivalent concentrations to this compound treatments.

- Receptor specificity controls : Co-treatment with antagonists for other RAR isoforms (e.g., LE-135 for RARβ) to confirm RARα selectivity .

- Positive/Negative controls : ATRA-only and antagonist-only groups to isolate combinatorial effects .

Q. How can researchers optimize this compound’s concentration for in vitro models without inducing off-target cytotoxicity?

Table 1 : Dose-Response Optimization in Pre-Osteoblasts (from )

| Concentration (μM) | Metabolic Activity | ALP Activity | OCN Release |

|---|---|---|---|

| 0.25 | No change | ↓ 10% | No change |

| 1.5 | ↑ 20% | ↓ 50% | ↑ 30% |

| 3 | ↑ 25% | ↓ 70% | ↑ 45% |

| Recommendation: Use 1.5–3 μM for balancing efficacy and safety. |

Q. How do this compound’s effects vary across cell types (e.g., osteoblasts vs. retinoblastoma cells)?

- Osteoblasts : this compound promotes mineralization by antagonizing ATRA’s anti-proliferative effects .

- Retinoblastoma cells : this compound (10 μM) enhances apoptosis when combined with RA, suggesting context-dependent roles in survival pathways .

Methodological Note: Validate cell-type-specific receptor expression (e.g., qPCR for RARα) before extrapolating findings.

Q. What strategies address inconsistencies in this compound’s reported efficacy across studies?

- Standardize assay protocols : Variability in ALP measurement (e.g., pNPP vs. BCIP/NBT substrates) can skew results.

- Control for ATRA batch variability : Use HPLC to confirm ATRA purity.

- Meta-analysis : Compare data across studies using standardized metrics (e.g., % change relative to control) .

Methodological Frameworks for this compound Research

Adopt the FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant :

- Example : "Does this compound’s antagonism of RARα alter crosstalk with BMP-2 signaling in osteogenesis?"

- Feasible : Testable via co-treatment experiments with BMP-2 and pathway inhibitors (e.g., Noggin).

- Novel : Unexplored in prior literature .

Use PICOT for clinical-translational studies:

- Population : Osteoporosis models.

- Intervention : this compound + ATRA.

- Comparison : ATRA alone.

- Outcome : Bone mineral density (μCT).

- Time : 6-week treatment .

Common Pitfalls to Avoid

- Overgeneralization : this compound’s effects are context-dependent (e.g., cell type, coexisting ligands).

- Ethical oversights : Ensure animal studies comply with ARRIVE guidelines; document this compound’s solvent toxicity profile .

- Ignoring negative data : Report non-significant outcomes (e.g., this compound’s lack of effect on RARγ) to refine mechanistic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.